molecular formula C15H21NO4S B2361573 Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate CAS No. 300828-18-6

Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate

Cat. No.: B2361573
CAS No.: 300828-18-6
M. Wt: 311.4
InChI Key: KWVPFZGFADNIEE-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and a dimethylpropanoylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by esterification. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The process may also involve purification steps like recrystallization or chromatography to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or organolithium reagents in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: A compound with similar structural features but different substituents, leading to distinct chemical and biological properties.

    Thiazolyl triazole derivatives: Compounds with a thiazole ring and triazole substituents, known for their antimicrobial and antimycobacterial activities.

Uniqueness

Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-7-20-13(18)10-8(2)11(9(3)17)21-12(10)16-14(19)15(4,5)6/h7H2,1-6H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPFZGFADNIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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